molecular formula C10H18N2 B12885271 N-Allylhexahydro-1H-pyrrolizin-1-amine

N-Allylhexahydro-1H-pyrrolizin-1-amine

Cat. No.: B12885271
M. Wt: 166.26 g/mol
InChI Key: XRRJJWYCEVIHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allylhexahydro-1H-pyrrolizin-1-amine is a chemical compound with the molecular formula C10H18N2. It belongs to the class of pyrrolizidine alkaloids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a hexahydro-1H-pyrrolizin-1-amine core with an allyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allylhexahydro-1H-pyrrolizin-1-amine typically involves the reaction of hexahydro-1H-pyrrolizin-1-amine with allyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems and reactors ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Allylhexahydro-1H-pyrrolizin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Halogenated compounds (e.g., allyl bromide), bases (e.g., potassium carbonate); reactions are performed in organic solvents at room temperature.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrrolizidine compounds.

Scientific Research Applications

N-Allylhexahydro-1H-pyrrolizin-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-Allylhexahydro-1H-pyrrolizin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1H-pyrrolizin-1-amine: The parent compound without the allyl group.

    N-Allylpyrrolidine: A structurally similar compound with a pyrrolidine core instead of a pyrrolizidine core.

    N-Allylpiperidine: Another similar compound with a piperidine core.

Uniqueness

N-Allylhexahydro-1H-pyrrolizin-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the allyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

N-prop-2-enyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine

InChI

InChI=1S/C10H18N2/c1-2-6-11-9-5-8-12-7-3-4-10(9)12/h2,9-11H,1,3-8H2

InChI Key

XRRJJWYCEVIHJE-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1CCN2C1CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.